1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines triazolo, pyridazin, pyrazolo, and pyrimidin moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of hydrazino derivatives with appropriate aldehydes or ketones to form the triazolo and pyrazolo rings . The reaction conditions often include the use of acid catalysts and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-{3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl}acetamide
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-10-19-20-12-2-3-13(22-25(10)12)23-4-6-24(7-5-23)15-11-8-18-21-14(11)16-9-17-15/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIBBNIPHZHJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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